1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole
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Overview
Description
1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a 4-chlorobenzyl group and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the pyrazole intermediate.
Formation of the Tetraazole Ring: The final step involves the cyclization of the intermediate with sodium azide under suitable conditions to form the tetraazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: 4-chlorobenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-1H-benzimidazole: Similar in structure but with a benzimidazole ring instead of a pyrazole ring.
1-(4-Chlorobenzyl)piperazine: Contains a piperazine ring instead of a pyrazole ring.
1-(4-Chlorobenzyl)-1H-indole: Features an indole ring instead of a pyrazole ring.
Uniqueness
1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE is unique due to its combination of a pyrazole ring and a tetraazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.
Properties
Molecular Formula |
C11H9ClN6 |
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Molecular Weight |
260.68 g/mol |
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]tetrazole |
InChI |
InChI=1S/C11H9ClN6/c12-10-3-1-9(2-4-10)7-17-6-5-11(14-17)18-8-13-15-16-18/h1-6,8H,7H2 |
InChI Key |
VYTNMXMMOAWADR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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